tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms tert-butyl piperazine-1-carboxylate.
Introduction of Dichlorophenyl Group: The next step involves the introduction of the 3,5-dichlorophenyl group. This can be achieved through a nucleophilic substitution reaction where tert-butyl piperazine-1-carboxylate reacts with 3,5-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially leading to the formation of mono- or di-chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Mono- or di-chlorinated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of piperazine derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate
- Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s overall stability and interaction with other molecules.
Properties
CAS No. |
1286754-03-7 |
---|---|
Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 |
Purity |
85 |
Origin of Product |
United States |
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